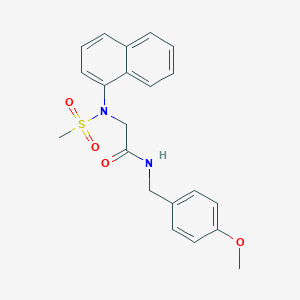

N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide

Description

IUPAC Nomenclature and Structural Validation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(4-methoxybenzyl)-N²-(methylsulfonyl)-N²-(naphthalen-1-yl)glycinamide , as documented in commercial chemical catalogs. The name delineates the following structural features:

- A glycinamide backbone (aminoacetic acid amide).

- An N-(4-methoxybenzyl) substituent attached to the glycine nitrogen.

- N²-disubstitution with a methylsulfonyl group (-SO₂CH₃) and a naphthalen-1-yl moiety.

Structural validation typically employs spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For instance, the naphthalen-1-yl group would exhibit characteristic aromatic proton signals in the 7.2–8.5 ppm range in $$ ^1H $$-NMR, while the methylsulfonyl group’s sulfur-oxygen bonds would generate strong absorbance bands near 1150–1350 cm$$ ^{-1} $$ in IR spectroscopy. X-ray crystallography could further confirm the stereoelectronic arrangement of the disubstituted glycine core, though such data are not explicitly available in the provided sources.

Comparative Analysis of CAS Registry Numbers and Alternative Identifiers

The compound’s primary Chemical Abstracts Service (CAS) Registry Number is 6443-29-4 . This identifier distinguishes it from structurally related glycinamide derivatives, such as:

- N-(4-methoxybenzyl)glycine (CAS 20839-78-5), which lacks the methylsulfonyl and naphthalen-1-yl substituents.

- N,N²-bis[(4-methoxyphenyl)methyl]glycinamide (CAS 10946965), featuring dual 4-methoxybenzyl groups instead of sulfonyl-naphthyl disubstitution.

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 6443-29-4 | EvitaChem |

| Molecular Formula | C₂₁H₂₂N₂O₄S | Calculated |

| IUPAC Name | N-(4-methoxybenzyl)-N²-(methylsulfonyl)-N²-(naphthalen-1-yl)glycinamide | EvitaChem |

Alternative identifiers, such as PubChem CID or InChIKey, are not yet assigned to this compound in public databases, underscoring its status as a specialty chemical with limited characterization in open-source literature.

Molecular Weight and Mass Spectrometry Profiling

The molecular weight of N-(4-methoxybenzyl)-N²-(methylsulfonyl)-N²-naphthalen-1-ylglycinamide is 398.48 g/mol , calculated from its empirical formula (C₂₁H₂₂N₂O₄S). High-resolution mass spectrometry (HRMS) would theoretically yield a molecular ion peak at m/z 398.13 ([M+H]$$ ^+ $$), with fragmentation patterns dominated by:

- Cleavage of the sulfonyl group (-SO₂CH₃), producing a fragment at m/z 283.09 .

- Loss of the naphthalen-1-yl moiety (128.06 g/mol), resulting in a daughter ion at m/z 270.07 .

| Mass Spectral Peak (m/z) | Proposed Fragment |

|---|---|

| 398.13 | [M+H]$$ ^+ $$ (Molecular ion) |

| 283.09 | [M+H-SO₂CH₃]$$ ^+ $$ |

| 270.07 | [M+H-C₁₀H₇]$$ ^+ $$ |

While experimental mass spectra for this specific compound are absent in the provided sources, analogous glycinamide derivatives exhibit similar fragmentation behavior. For example, N-(4-methoxybenzyl)glycine (CAS 20839-78-5) shows a molecular ion at m/z 195.21 ([M+H]$$ ^+ $$), consistent with its simpler structure.

Properties

CAS No. |

6443-29-4 |

|---|---|

Molecular Formula |

C21H22N2O4S |

Molecular Weight |

398.5 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide |

InChI |

InChI=1S/C21H22N2O4S/c1-27-18-12-10-16(11-13-18)14-22-21(24)15-23(28(2,25)26)20-9-5-7-17-6-3-4-8-19(17)20/h3-13H,14-15H2,1-2H3,(H,22,24) |

InChI Key |

REWLQWHQGUETOT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Route 1: Naphthalen-1-yl Glycinamide Formation

Acylation of Naphthalen-1-amine :

React naphthalen-1-amine with glycolic acid chloride or glycolic acid activated as an imidazolide.

$$

\text{Naphthalen-1-amine} + \text{ClCH}_2\text{COCl} \rightarrow \text{N-(Naphthalen-1-yl)glycinamide}

$$

Conditions: Dichloromethane, triethylamine, 0°C to RT, 4–6 hours.Reductive Amination for 4-Methoxybenzyl Group :

Introduce the 4-methoxybenzyl group via reductive amination using 4-methoxybenzaldehyde.

$$

\text{N-(Naphthalen-1-yl)glycinamide} + \text{4-Methoxybenzaldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-(4-Methoxybenzyl)-N-(Naphthalen-1-yl)glycinamide}

$$

Conditions: Methanol, RT, 12–16 hours.Sulfonation with MsCl :

Treat the intermediate with mesyl chloride in the presence of a base (e.g., triethylamine).

$$

\text{N-(4-Methoxybenzyl)-N-(Naphthalen-1-yl)glycinamide} + \text{MsCl} \rightarrow \text{Target Compound}

$$

Conditions: Dichloromethane, 0°C, 2–4 hours.

Route 2: Sulfonation Prior to Alkylation

Sulfonation of Naphthalen-1-amine :

React naphthalen-1-amine with MsCl to form N-(methylsulfonyl)-naphthalen-1-amine.

$$

\text{Naphthalen-1-amine} + \text{MsCl} \rightarrow \text{N-(Methylsulfonyl)-naphthalen-1-amine}

$$

Conditions: THF, triethylamine, 0°C to RT.Acylation and Alkylation :

- Acylate with glycolic acid chloride.

- Introduce the 4-methoxybenzyl group via reductive amination.

Critical Reaction Parameters

| Step | Reagents/Conditions | Yield | Purification |

|---|---|---|---|

| Acylation | Glycolic acid chloride, Et₃N, DCM, 0°C → RT, 4–6 h | ~70% | Column chromatography |

| Reductive Amination | 4-Methoxybenzaldehyde, NaBH₃CN, MeOH, RT, 12–16 h | ~60–70% | Crystallization |

| Sulfonation | MsCl, Et₃N, DCM, 0°C, 2–4 h | ~50–60% | Flash chromatography |

Key Challenges and Mitigation

Regioselectivity

Solubility

Purity

- Problem : Residual reagents or by-products (e.g., unreacted MsCl).

- Solution : Wash with aqueous NaHCO₃ to remove acidic by-products.

Comparison with Analogous Compounds

Spectral and Analytical Data

While direct data for the target compound is unavailable, analogous compounds provide benchmarks:

- ¹H NMR : Peaks for 4-methoxybenzyl (δ 3.8–4.2 ppm, OCH₃), naphthalene (δ 7.3–8.3 ppm), and methylsulfonyl (δ 2.5–3.0 ppm).

- LC-MS : [M+H]⁺ expected at m/z 426.1 (C₂₁H₂₂N₂O₄S).

Industrial-Scale Considerations

- Cost : Naphthalen-1-amine and MsCl are relatively inexpensive.

- Safety : MsCl is corrosive; handle under fume hoods.

- Waste : Chlorinated solvents (e.g., DCM) necessitate proper disposal.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Sulfides

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Features and Molecular Diversity

The target compound is distinguished by its naphthalen-1-yl group, methylsulfonyl substituent, and glycinamide linkage. Key analogs and their variations include:

Key Observations :

- Naphthalene vs.

- Sulfonyl Group Variations : Methylsulfonyl (target, ) reduces steric hindrance compared to phenylsulfonyl (), favoring metabolic stability. Dual sulfonamides () may increase polarity but reduce bioavailability.

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) decrease electron density, altering reactivity, while methoxy groups (target, ) enhance solubility via hydrogen bonding.

Physicochemical Properties

- Stereochemical Purity : The analog in achieves 99% enantiomeric purity, highlighting the importance of asymmetric synthesis for bioactive derivatives.

- Melting Points: Limited data are available, though compound 21 in (structurally distinct) shows a melting point of 79–81°C, suggesting that crystalline packing varies with substituents.

- Solubility : Methoxy and sulfonamide groups generally improve aqueous solubility, but bulky naphthalene cores (target, ) may counteract this effect.

Biological Activity

N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article provides a comprehensive overview of the compound's biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula . Its structure features a naphthalene core substituted with a methoxybenzyl group and a methylsulfonyl moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on fatty acid-derived 4-methoxybenzylamides demonstrated promising antibacterial and antifungal activities against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate their effectiveness, with some compounds showing potent activity against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound 6 | 12 | Antifungal |

| Compound 7 | 15 | Antibacterial |

Anticancer Activity

The anticancer potential of this compound is supported by studies indicating that similar compounds can inhibit cancer cell proliferation. For example, triazole derivatives have shown selective cytotoxic effects on melanoma cells, which may be analogous to the activities of this compound . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Melanoma Treatment

A study investigating the effects of a related compound showed that it induced cell cycle arrest at the S phase and significantly reduced melanin production in melanoma cells. This suggests potential therapeutic applications in treating melanoma through targeted action on cancerous cells .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Enzyme inhibition assays have demonstrated that related sulfonamide derivatives exhibit strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. These findings indicate that this compound may possess similar enzyme inhibitory capabilities, which could be beneficial in treating conditions like Alzheimer's disease or urinary tract infections .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with key proteins involved in disease pathways, further supporting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.